5-甲基异恶唑羧酸甲酯

描述

科学研究应用

SEL120-34A 具有广泛的科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary depending on the specific isoxazole derivative and the biological context

Molecular Mechanism

The molecular mechanism of action of Methyl isoxazole-5-carboxylate is not well-defined. Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with different enzymes or cofactors

准备方法

化学反应分析

SEL120-34A 经历了几种类型的化学反应,包括:

相似化合物的比较

SEL120-34A 在选择性抑制 CDK8 和 CDK19 方面是独一无二的,使其成为治疗 AML 和其他癌症的有希望的候选药物 . 类似的化合物包括:

Cortistatin A: 另一种具有抗肿瘤活性的 CDK8 抑制剂.

AU1-100: 一种具有潜在 AML 治疗应用的 CDK8 抑制剂.

MK-256: 一种在临床前研究中显示出有效性的 CDK8 抑制剂.

SEL120-34A 因其在抑制 CDK8 和 CDK19 方面的选择性和效力以及其诱导 AML 细胞分化的能力而脱颖而出 .

属性

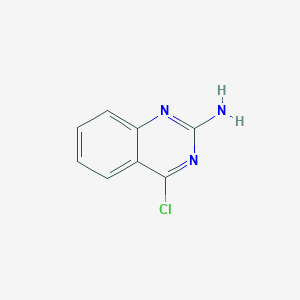

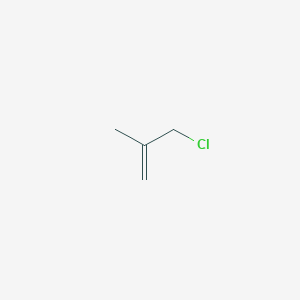

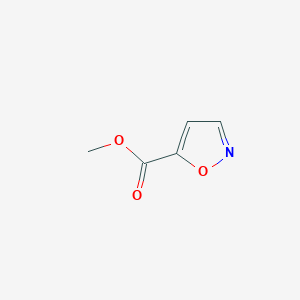

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?

A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:

- Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []

- Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []

- Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)

![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)